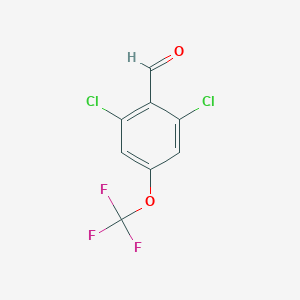

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

Description

Properties

IUPAC Name |

2,6-dichloro-4-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMRSHNCSCRBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590668 | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118754-54-4 | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118754-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde CAS number 118754-54-4

An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS Number: 118754-54-4), a halogenated aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. This document collates available physicochemical data, proposes a potential synthetic pathway, and discusses its reactivity and potential biological significance based on the activities of structurally related compounds.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available information, primarily from chemical supplier catalogs.

| Property | Value | Source |

| CAS Number | 118754-54-4 | [1][2] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1] |

| Molecular Weight | 259.01 g/mol | [1] |

| Purity | ≥97% | [1] |

| Storage Conditions | Room temperature, 2-8°C recommended for long-term storage | [1][3] |

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for analogous compounds.

A potential two-step synthesis could involve the trifluoromethoxylation of a suitable precursor followed by formylation.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 1,3-Dichloro-5-(trifluoromethoxy)benzene (Trifluoromethoxylation)

This step would involve the conversion of the hydroxyl group of 3,5-dichlorophenol to a trifluoromethoxy group. Various reagents can be employed for trifluoromethoxylation, such as trifluoromethyl triflate (Tf₂O) or other electrophilic trifluoromethoxylating agents.

-

Materials: 3,5-dichlorophenol, a suitable trifluoromethoxylating agent (e.g., a hypervalent iodine reagent), and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 3,5-dichlorophenol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to a suitable temperature (e.g., 0 °C or -78 °C).

-

Slowly add the trifluoromethoxylating agent to the stirred solution.

-

Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Step 2: Synthesis of this compound (Formylation)

This step introduces an aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds.

-

Materials: 1,3-Dichloro-5-(trifluoromethoxy)benzene, a formylating agent (e.g., a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)), and a suitable solvent.

-

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide at a low temperature (e.g., 0 °C).

-

Add the 1,3-dichloro-5-(trifluoromethoxy)benzene to the Vilsmeier reagent.

-

Heat the reaction mixture and monitor its progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution).

-

Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show a singlet for the aldehydic proton and a singlet for the two aromatic protons.

-

¹³C NMR would show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group.

-

¹⁹F NMR would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the two chlorine atoms.

Reactivity and Potential Applications in Organic Synthesis

The presence of two electron-withdrawing chlorine atoms and a trifluoromethoxy group, along with the aldehyde functionality, makes this compound a potentially versatile building block in organic synthesis. The aldehyde group can participate in a variety of reactions, including:

-

Reductive Amination: To form substituted amines.

-

Wittig Reaction: To form alkenes.

-

Aldol Condensation: To form β-hydroxy aldehydes or α,β-unsaturated aldehydes.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the corresponding benzyl alcohol.

The electron-deficient nature of the aromatic ring could also make it susceptible to nucleophilic aromatic substitution under certain conditions.

Potential Biological Activity and Role in Drug Discovery

While no specific biological activities have been reported for this compound, its structural features suggest potential relevance in drug discovery.

-

The Benzaldehyde Moiety: Benzaldehyde and its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The aldehyde group can react with biological nucleophiles, which can be a mechanism of action.

-

The Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry.[4] It is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile.[4] The trifluoromethoxy group is also metabolically stable and can act as a bioisostere for other groups.

The combination of these features in this compound makes it an interesting scaffold for the synthesis of novel compounds with potential therapeutic applications.

Caption: Logical relationship of molecular features to potential drug discovery applications.

Safety Information

Detailed toxicology data for this specific compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the GHS pictograms provided by some suppliers, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds for various applications, particularly in the field of drug discovery. While detailed experimental and biological data are currently limited in the public domain, its unique combination of functional groups suggests it is a promising scaffold for further investigation. This guide provides a foundational understanding of its properties and potential, which can serve as a starting point for researchers and scientists in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of public data, this document summarizes foundational information and outlines the current knowledge gaps.

Core Physicochemical Data

This compound is a substituted benzaldehyde with the chemical formula C₈H₃Cl₂F₃O₂.[1][2][3][4] Its structure features a benzaldehyde core with two chlorine atoms at positions 2 and 6, and a trifluoromethoxy group at position 4. This substitution pattern is expected to significantly influence its reactivity and physical properties.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 118754-54-4 | [1][2][3][4] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1][2][3][4] |

| Molecular Weight | 259.01 g/mol | [4][5] |

| Purity | Typically ≥97% | [2][5] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Detailed experimental spectra (NMR, MS, IR) for this compound are not publicly available. For researchers working with this compound, the following general interpretations of expected spectral data can be a useful reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aldehyde proton (-CHO) would appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The two aromatic protons at positions 3 and 5 would be chemically equivalent and are expected to appear as a singlet in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (around 185-195 ppm), the carbons of the aromatic ring (with chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents), and the carbon of the trifluoromethoxy group (a quartet due to coupling with the three fluorine atoms).

-

¹⁹F NMR: The fluorine NMR would show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Isotopic peaks corresponding to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would also be observed. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), chlorine atoms, and potentially the trifluoromethoxy group.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the public scientific literature. However, general synthetic strategies for substituted benzaldehydes can be adapted.

A plausible synthetic route could involve the formylation of 3,5-dichloro-1-(trifluoromethoxy)benzene. The logical workflow for such a synthesis is depicted in the following diagram.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde, a valuable intermediate in the fields of pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing from commercially available 3,5-dichlorophenol. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols adapted from analogous transformations, and summarizes key quantitative data.

I. Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

Trifluoromethoxylation of 3,5-dichlorophenol to yield the intermediate, 1,3-dichloro-5-(trifluoromethoxy)benzene.

-

Formylation of 1,3-dichloro-5-(trifluoromethoxy)benzene to afford the final product, this compound.

This pathway is advantageous due to the ready availability of the starting material and the well-established nature of the proposed chemical transformations.

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

The following experimental protocols are based on established methodologies for similar substrates and should be optimized for the specific compounds in this pathway.

Step 1: Synthesis of 1,3-dichloro-5-(trifluoromethoxy)benzene

Reaction: Trifluoromethoxylation of 3,5-dichlorophenol.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dichlorophenol | 163.00 | 1.63 g | 10.0 mmol |

| Togni's Reagent II | 316.09 | 3.48 g | 11.0 mmol |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.44 g | 11.0 mmol |

| Anhydrous Dichloromethane (DCM) | - | 50 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dichlorophenol (1.63 g, 10.0 mmol).

-

Dissolve the phenol in 30 mL of anhydrous dichloromethane.

-

Carefully add sodium hydride (0.44 g of a 60% dispersion, 11.0 mmol) portion-wise to the solution at 0 °C (ice bath).

-

Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

In a separate dry flask, dissolve Togni's reagent II (3.48 g, 11.0 mmol) in 20 mL of anhydrous dichloromethane.

-

Slowly add the solution of Togni's reagent II to the sodium phenoxide suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

-

Upon completion, quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 1,3-dichloro-5-(trifluoromethoxy)benzene.

Expected Yield: Based on similar reactions, a yield in the range of 60-80% can be anticipated.

Step 2: Synthesis of this compound

Reaction: Vilsmeier-Haack Formylation of 1,3-dichloro-5-(trifluoromethoxy)benzene.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings.[1][2][3] The following is a representative procedure.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-dichloro-5-(trifluoromethoxy)benzene | 231.00 | 2.31 g | 10.0 mmol |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 mL | 12.0 mmol |

| Dichloromethane (DCM) | - | 20 mL | - |

| Sodium acetate | 82.03 | 4.6 g | 56.0 mmol |

| Water | 18.02 | 20 mL | - |

| Diethyl ether (Et₂O) | 74.12 | As needed | - |

Procedure:

-

In a dry 100 mL two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, under an inert atmosphere, cool anhydrous DMF (10 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 mL, 12.0 mmol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to form the Vilsmeier reagent.

-

Dissolve 1,3-dichloro-5-(trifluoromethoxy)benzene (2.31 g, 10.0 mmol) in 20 mL of anhydrous dichloromethane.

-

Slowly add the solution of the substrate to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture back to 0 °C in an ice bath.

-

Slowly and carefully add a solution of sodium acetate (4.6 g, 56.0 mmol) in water (20 mL) to the reaction mixture to hydrolyze the intermediate.

-

Stir the mixture at room temperature for 1 hour.

-

Dilute the reaction mixture with water and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[1]

Expected Yield: A yield of approximately 77% can be expected based on analogous Vilsmeier-Haack reactions.[1]

III. Data Presentation

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 3,5-Dichlorophenol | C₆H₄Cl₂O | 163.00 | White to off-white solid | 591-35-5 |

| 1,3-Dichloro-5-(trifluoromethoxy)benzene | C₇H₃Cl₂F₃O | 231.00 | Colorless liquid | Not available |

| This compound | C₈H₃Cl₂F₃O₂ | 259.01 | White to off-white solid | 118754-54-4[4][5][6][7] |

IV. Visualization of Key Processes

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium salt, known as the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the activated aromatic ring.

Caption: Key steps in the Vilsmeier-Haack formylation reaction.

Experimental Workflow

The overall experimental workflow for the synthesis is outlined below, from starting material to the purified final product.

Caption: Overall experimental workflow for the synthesis.

Disclaimer: The experimental protocols provided are based on analogous chemical transformations and should be adapted and optimized for the specific substrates. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. aobchem.com [aobchem.com]

- 5. This compound | 118754-54-4 [chemicalbook.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. vibrantpharma.com [vibrantpharma.com]

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde of interest in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a substituted benzaldehyde with the chemical formula C8H3Cl2F3O2.[1][2][3] Its structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 6, a trifluoromethoxy group at position 4, and an aldehyde group at position 1. The presence of electron-withdrawing chlorine and trifluoromethoxy groups significantly influences the chemical reactivity of the aldehyde functional group.

The molecular properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Molecular Formula | C8H3Cl2F3O2 | [1][2][3] |

| Molecular Weight | 259.01 g/mol | [1][3] |

| CAS Number | 118754-54-4 | [1][2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)OC(F)(F)F | [4] |

| MDL Number | MFCD06660298 | [1][3] |

| Purity | Typically ≥97% | [1] |

Physicochemical Data

| Property | Predicted Value |

| Boiling Point | 257°C at 760 mmHg |

| Flash Point | 105.1°C |

| Refractive Index | 1.515 |

| Density | 1.566 g/cm³ |

Synthesis and Reactivity

A potential synthetic pathway for this compound could involve the formylation of 1,3-dichloro-5-(trifluoromethoxy)benzene. The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions. The electron-withdrawing nature of the substituents on the aromatic ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Applications in Research and Drug Development

The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for its ability to enhance metabolic stability, improve lipophilicity, and increase the binding affinity of drug candidates to their biological targets. While specific biological activities of this compound are not widely reported, its structural motifs suggest potential applications as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The dichloro substitution pattern can also influence the molecule's conformational preferences and interaction with biological macromolecules.

Visualization of Molecular Structure

The following diagram illustrates the 2D molecular structure of this compound.

Caption: 2D structure of this compound.

Conceptual Synthetic Workflow

The following diagram outlines a generalized workflow for the potential synthesis and subsequent derivatization of this compound for applications in drug discovery.

Caption: Conceptual workflow for synthesis and derivatization.

References

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde, presents a unique scaffold for medicinal chemistry and drug discovery. Its structure, characterized by a reactive aldehyde group, ortho-dichloro substitution, and a para-trifluoromethoxy moiety, suggests potential for the development of novel therapeutic agents. The trifluoromethoxy group is of particular interest due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the available safety data, physicochemical properties, and potential applications of this compound, alongside generalized experimental workflows and relevant biological pathways for this class of molecules.

Introduction

Substituted benzaldehydes are versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. The introduction of specific functional groups onto the benzaldehyde ring can significantly modulate the physicochemical and biological properties of the resulting derivatives. The subject of this guide, this compound, incorporates two key features: dichloro substitution and a trifluoromethoxy group.

The chlorine atoms at the 2 and 6 positions sterically hinder the aldehyde group, which can influence its reactivity and selectivity in chemical transformations. The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing substituent that is increasingly utilized in drug design to improve pharmacokinetic profiles.[1][2][3] It can enhance membrane permeability and metabolic stability by blocking potential sites of metabolism.[1][2][3] This unique combination of substituents makes this compound a promising starting material for the synthesis of novel bioactive molecules.

Safety and Handling

While a complete Safety Data Sheet (SDS) for this compound with comprehensive quantitative data is not publicly available, information from various chemical suppliers allows for the compilation of the following safety profile. Users should handle this compound with caution and in accordance with standard laboratory safety procedures.

Hazard Identification

Based on available data, this compound is associated with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Signal Word: Warning[4]

Precautionary Measures

The following precautionary statements are recommended when handling this compound:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell).

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Fire and Explosion Hazards

Specific data on the flammability of this compound is not available. However, as with most organic compounds, it may be combustible. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or foam.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 118754-54-4 | [5][6][7][8] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | [4][6][8] |

| Molecular Weight | 259.01 g/mol | [6][8] |

| Purity | ≥95% - 97% | [6][9] |

| Appearance | Not available | |

| Storage Temperature | 2-8°C or Room Temperature | [4][6] |

Note: Some properties like melting point, boiling point, and solubility are not available in the searched literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not available in the public domain. However, general synthetic routes for substituted benzaldehydes can be adapted.

General Synthesis of Substituted Benzaldehydes

A common method for the synthesis of dichlorobenzaldehydes involves the chlorination of the corresponding toluene derivative followed by hydrolysis.[10] The trifluoromethoxy group can be introduced at an earlier stage of the synthesis.

Caption: Generalized workflow for the synthesis of a dichlorobenzaldehyde.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not published, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The spectrum would likely show a singlet for the aldehydic proton (around 9-10 ppm) and a singlet for the aromatic proton.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon (around 190 ppm), aromatic carbons, and the carbon of the trifluoromethoxy group.

-

¹⁹F NMR: A singlet corresponding to the -OCF₃ group would be expected.

-

IR Spectroscopy: A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde would be a key feature. Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of CO and chlorine atoms.

Biological Activity and Potential Applications

There are no specific studies on the biological activity of this compound. However, the known activities of substituted benzaldehydes and the properties conferred by the trifluoromethoxy group suggest potential areas of application.

Relevance in Drug Discovery

The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to modulate key drug properties.[1][2][3] Its high lipophilicity can improve absorption and distribution, while its electron-withdrawing nature can influence pKa and receptor binding.[3] Furthermore, the C-F bond's strength enhances metabolic stability.[1]

Substituted benzaldehydes have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11][12][13][14] The aldehyde functional group can act as a pharmacophore or be used to synthesize more complex bioactive molecules like Schiff bases and heterocycles.[11][12]

Caption: A typical workflow in drug discovery starting from a novel scaffold.

Potential Signaling Pathway Interactions

While no specific signaling pathway has been identified for this compound, benzaldehyde and its derivatives have been shown to interact with various cellular pathways. For instance, some studies have implicated benzaldehydes in modulating pathways related to oxidative stress and cell cycle regulation. The specific substitution pattern of this compound would likely determine its specific biological targets and pathway interactions.

Caption: A generalized cell signaling pathway initiated by a ligand.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. While comprehensive data on its properties and biological activity are currently lacking, its structural features suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. The presence of the trifluoromethoxy group, in particular, makes it an attractive starting point for developing compounds with improved pharmacokinetic profiles. Further research is warranted to fully elucidate the chemical reactivity, spectroscopic properties, and biological effects of this compound and its derivatives. Researchers are advised to proceed with caution, adhering to the available safety information, and to conduct thorough characterization of any synthesized materials.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. aobchem.com [aobchem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. This compound | 118754-54-4 [chemicalbook.com]

- 9. aobchem.com [aobchem.com]

- 10. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 11. repositorio.ufc.br [repositorio.ufc.br]

- 12. pharmainfo.in [pharmainfo.in]

- 13. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Trifluoromethoxy-Substituted Benzaldehydes for Researchers and Drug Development Professionals

Introduction

Trifluoromethoxy-substituted benzaldehydes are a class of aromatic aldehydes that have garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of the trifluoromethoxy (-OCF3) group can profoundly alter the physicochemical properties of the parent benzaldehyde molecule. This includes increasing lipophilicity, metabolic stability, and electron-withdrawing character, which in turn can enhance biological activity and binding affinity to target proteins. This technical guide provides a comprehensive review of the synthesis, properties, and applications of trifluoromethoxy-substituted benzaldehydes, with a focus on providing researchers and drug development professionals with the detailed information required for their work.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for the ortho-, meta-, and para-isomers of trifluoromethoxy-substituted benzaldehyde.

Table 1: Physicochemical Properties of Trifluoromethoxy-Substituted Benzaldehydes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-(Trifluoromethoxy)benzaldehyde | 94651-33-9 | C8H5F3O2 | 190.12 | 77 °C / 20 mmHg | 1.332 at 25 °C | 1.454 |

| 3-(Trifluoromethoxy)benzaldehyde | 52771-21-8 | C8H5F3O2 | 190.12 | - | - | - |

| 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 | C8H5F3O2 | 190.12 | - | - | - |

Table 2: Spectroscopic Data for Trifluoromethoxy-Substituted Benzaldehydes

| Compound | 1H NMR | 13C NMR | IR (cm-1) | Mass Spectrum (m/z) |

| 2-(Trifluoromethoxy)benzaldehyde | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |

| 3-(Trifluoromethoxy)benzaldehyde | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |

| 4-(Trifluoromethoxy)benzaldehyde | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |

Synthesis and Experimental Protocols

The synthesis of trifluoromethoxy-substituted benzaldehydes can be achieved through various methods. Below are detailed protocols for the synthesis of different isomers.

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of trifluoromethoxy-substituted benzaldehydes.

Protocol 1: Synthesis of 2-(Trifluoromethyl)benzaldehyde via Palladium-Catalyzed Carbonylation

This protocol describes the synthesis of 2-(trifluoromethyl)benzaldehyde from 2-iodobenzotrifluoride and carbon monoxide.[1]

Materials:

-

MCM-41-2PPdCl2 (0.05 mmol Pd)

-

2-Iodobenzotrifluoride (5.0 mmol)

-

Sodium formate (HCOONa) (7.5 mmol)

-

Dimethylformamide (DMF) (5 mL)

-

Carbon monoxide (CO) gas

-

Diethyl ether

-

Distilled water

-

Ethanol

-

Anhydrous magnesium sulfate

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

A 50 mL round-bottomed flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirring bar is charged with MCM-41-2PPdCl2 (102 mg, 0.05 mmol Pd), 2-iodobenzotrifluoride (5.0 mmol), and sodium formate (7.5 mmol).

-

The flask is flushed with carbon monoxide.

-

DMF (5 mL) is added via syringe, and a slow stream of CO is passed into the suspension.

-

The mixture is vigorously stirred at 110-130 °C for 2-20 hours.

-

After cooling to room temperature, the mixture is diluted with diethyl ether (50 mL).

-

The palladium catalyst is separated by filtration and washed with distilled water (2 x 10 mL), ethanol (2 x 10 mL), and ether (2 x 10 mL).

-

The ethereal solution is washed with water (3 x 20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (hexane-ethyl acetate = 10:1) to afford 2-(trifluoromethyl)benzaldehyde.

Protocol 2: Synthesis of 4-(Trifluoromethoxy)benzene Compounds (Precursor to Aldehyde)

This protocol outlines a multi-step process for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds, which can be precursors to 4-(trifluoromethoxy)benzaldehyde.

Step 1: Preparation of Trichloromethoxy Benzene

-

This step involves the chlorination of a suitable starting material. Further details would be required from the patent literature.

Step 2: Preparation of Trifluoromethoxy Benzene

-

Trichloromethoxy benzene (265g) and anhydrous HF (252g) are charged into an SS 316 autoclave.

-

The mixture is heated to 80°C and maintained for 4-6 hours under pressure.

-

After the reaction, HCl and AHF are vented, and dissolved gases are expelled by heating and purging with nitrogen.

-

The crude trifluoromethoxy benzene is purified by distillation.

Step 3: Nitration of Trifluoromethoxy Benzene

-

Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid at 0°C to 35°C. This produces a mixture of isomers, with the para isomer being the major product.

Step 4: Reduction to p-Trifluoromethoxy Aniline

-

Nitro trifluoromethoxybenzene (204 g) is added to a mixture of iron (185 g) and concentrated HCl (44 ml) in methanol (800 ml) at 60°C to 65°C.

-

The reaction is stirred until completion.

Step 5: Diazotization and Hydrolysis to 4-(Trifluoromethoxy)phenol

-

4-(Trifluoromethoxy)aniline (75 g) is diazotized in 9N H2SO4 (750 mL) with aqueous NaNO2 (31 g in 62 mL water) below 5°C.

-

The diazonium salt is decomposed in boiling 9N H2SO4 (750 mL) at 110°C for 2 hours.

-

After cooling, the bottom layer is separated, and the remaining mixture is extracted with dichloromethane.

Further functional group transformation would be required to convert the phenol to the corresponding benzaldehyde.

Biological Activity and Applications in Drug Discovery

The trifluoromethoxy group is often incorporated into drug candidates to enhance their metabolic stability and lipophilicity.[2] While specific biological activity data for trifluoromethoxy-substituted benzaldehydes themselves are limited in the public domain, their derivatives have shown promise in various therapeutic areas.

Antimicrobial and Antifungal Activity of Derivatives

A study on novel chalcone derivatives bearing trifluoromethyl and trifluoromethoxy substituents demonstrated their antibacterial and antifungal activities. The compounds were evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger). The study concluded that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group.[3]

Antiaflatoxigenic Activity of a Benzaldehyde Derivative

A novel benzaldehyde derivative, 2-((3-methylpyridin-2-yl)oxy)benzaldehyde (MPOBA), has been shown to possess significant antiaflatoxigenic activity against Aspergillus flavus. This compound was found to inhibit the production of aflatoxin B1 (AFB1) and the development of conidia in a dose-dependent manner. The proposed mechanism of action involves the downregulation of key genes in the aflatoxin biosynthesis pathway.

The following diagram illustrates the proposed signaling pathway for the inhibition of aflatoxin B1 production by the benzaldehyde derivative MPOBA.

CETP Inhibitory Activity of Derivatives

Derivatives of trifluoromethyl and trifluoromethoxy benzamides have been synthesized and evaluated as cholesteryl ester transfer protein (CETP) inhibitors. In one study, compounds with a p-trifluoromethoxy group showed enhanced CETP inhibitory activity compared to those with m-trifluoromethyl groups.[4] Another study on trifluoro-oxoacetamido benzamides reported IC50 values ranging from 1.24 µM to 7.16 x 10-8 µM.[4]

Table 3: Reported Biological Activities of Trifluoromethoxy-Substituted Benzaldehyde Derivatives

| Derivative Class | Biological Activity | Target/Organism | Reported IC50/Activity |

| Chalcones | Antibacterial, Antifungal | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Trifluoromethoxy derivatives more effective than trifluoromethyl derivatives[3] |

| Benzamides | CETP Inhibition | Cholesteryl Ester Transfer Protein | IC50 values from 1.24 µM to 7.16 x 10-8 µM for some derivatives[4] |

| 2-((3-methylpyridin-2-yl)oxy)benzaldehyde | Antiaflatoxigenic | Aspergillus flavus | Significant inhibition of AFB1 production[5] |

Experimental Protocols for Biological Assays

Detailed, step-by-step protocols for biological assays of specific trifluoromethoxy-substituted benzaldehydes are not widely available in the literature. However, general methodologies for assessing the biological activities mentioned above are outlined here.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the test compound in growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Protocol for Enzyme Inhibition Assay (e.g., CETP)

-

Prepare a reaction buffer containing the enzyme (e.g., CETP) and its substrate(s).

-

Add various concentrations of the test compound (dissolved in a suitable solvent) to the reaction mixture.

-

Initiate the reaction and monitor the enzymatic activity over time using a suitable detection method (e.g., fluorescence, absorbance).

-

Include a control reaction without the inhibitor.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

Trifluoromethoxy-substituted benzaldehydes are valuable building blocks in synthetic and medicinal chemistry. Their unique electronic and steric properties, conferred by the trifluoromethoxy group, make them attractive scaffolds for the development of novel pharmaceuticals, agrochemicals, and materials. This guide has provided a comprehensive overview of their synthesis, physicochemical properties, and biological applications, along with detailed experimental protocols where available. Further research into the biological activities of these compounds and their derivatives is warranted to fully explore their therapeutic potential.

References

- 1. 2-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

Commercial Suppliers and Technical Profile of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines commercial suppliers, summarizes key quantitative data, and presents a logical workflow for its potential synthetic applications.

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this reagent in various quantities, from milligrams to bulk scale, to suit their research and development needs. The following table summarizes the offerings from prominent suppliers.

| Supplier | CAS Number | MDL Number | Purity | Molecular Formula | Formula Weight ( g/mol ) |

| Vibrant Pharma Inc. | 118754-54-4 | MFCD06660298 | 97% | C₈H₃Cl₂F₃O₂ | 259.01 |

| Manchester Organics | 118754-54-4 | MFCD06660298 | 97% | C₈H₃Cl₂F₃O₂ | 259.009 |

| AOBChem USA | 118754-54-4 | MFCD06660298 | 97% | C₈H₃Cl₂F₃O₂ | - |

Physicochemical Properties and Safety Data

While detailed experimental data for this specific compound is not widely published, general safety precautions for halogenated and trifluoromethoxy-substituted aromatic aldehydes should be followed. Researchers should consult the Safety Data Sheet (SDS) from their respective supplier before handling. General handling guidelines include:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

Potential Synthetic Applications and Logical Workflow

The chemical structure of this compound, featuring a reactive aldehyde group and a trifluoromethoxy-substituted dichlorinated phenyl ring, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the chlorine and trifluoromethoxy substituents activates the benzene ring and influences the reactivity of the aldehyde.

Below is a logical workflow illustrating the potential synthetic transformations of this compound based on the reactivity of similar aromatic aldehydes.

Detailed Methodologies for Key Experiments

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide would yield a substituted styrene derivative.

Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise. The formation of the ylide is often indicated by a distinct color change. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional hour.

-

Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the ylide solution back to 0 °C and slowly add the aldehyde solution dropwise.

-

Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Grignard Reaction for Secondary Alcohol Synthesis

The Grignard reaction allows for the formation of carbon-carbon bonds through the nucleophilic attack of an organomagnesium reagent on the carbonyl carbon of the aldehyde, leading to a secondary alcohol.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. In the addition funnel, place a solution of the desired alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

-

Reaction with Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the addition funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

Work-up and Purification: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor by TLC. Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed in vacuo, and the crude alcohol can be purified by column chromatography.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern offers opportunities for the synthesis of novel and complex molecules. The generalized protocols provided herein serve as a foundation for researchers to explore the rich chemistry of this compound.

This technical guide is for informational purposes only and is intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions.

An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

This technical guide provides a comprehensive overview of 2,6-dichloro-4-(trifluoromethoxy)benzaldehyde, a halogenated aromatic aldehyde of interest to researchers, scientists, and professionals in drug development. This document details the compound's purity and appearance, outlines plausible experimental protocols for its synthesis and purification, and discusses its potential applications in medicinal chemistry.

Chemical Properties and Specifications

This compound is a substituted benzaldehyde with the chemical formula C₈H₃Cl₂F₃O₂. Its molecular structure, featuring two chlorine atoms ortho to the aldehyde group and a trifluoromethoxy group at the para position, imparts unique electronic and steric properties that are of significant interest in the design of bioactive molecules.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 118754-54-4 | [1][2][3] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1][4] |

| Molecular Weight | 259.01 g/mol | [1][4] |

| Purity | Typically ≥97% | [1][2] |

| Appearance | White to yellow crystalline solid | Inferred from[5] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Purification

Experimental Workflow: Synthesis and Purification

References

Navigating the Solubility of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Solubility: A Core Principle

The solubility of a compound is a fundamental physical property that dictates its utility in chemical reactions, purifications, and formulations. It is influenced by the chemical nature of both the solute (2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde) and the solvent, as well as by temperature and pressure. The principle of "like dissolves like" is a crucial starting point, suggesting that this polar aromatic aldehyde will exhibit greater solubility in polar organic solvents. However, empirical determination is essential for accurate quantitative understanding.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been formally published. To facilitate standardized data collection and comparison, the following table structure is recommended for researchers generating this data.

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Observations |

| e.g., Acetone | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Clear solution |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Clear solution |

| e.g., Ethanol | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Slight warming observed |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Clear solution |

| e.g., Heptane | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Insoluble |

| e.g., Methanol | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Clear solution |

| e.g., Toluene | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Partially soluble |

| e.g., Tetrahydrofuran | e.g., 25 | Data to be determined | e.g., Gravimetric | e.g., Clear solution |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is robust and can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥ 97%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Vortex mixer

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial.

-

Pipette a known volume (e.g., 5 mL) of the selected organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a shaker or vortex mixer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. It is crucial to ensure that solid material remains undissolved, indicating a saturated solution.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). Alternatively, a vacuum desiccator can be used.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Determine the solubility in g/100 mL using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of aliquot (mL)) * 100

-

-

Replicates:

-

Perform the experiment in triplicate to ensure the reproducibility of the results and calculate the mean and standard deviation.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Concluding Remarks

The provided technical guide offers a foundational approach for researchers and professionals in drug development to systematically determine the solubility of this compound in various organic solvents. Adherence to a standardized protocol and meticulous data recording will contribute valuable physical chemistry data to the scientific community, aiding in the optimization of reaction conditions, purification strategies, and the development of novel chemical entities.

The Vanguard of Medicinal Chemistry: A Technical Guide to Next-Generation Therapeutic Modalities

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Medicinal chemistry is undergoing a paradigm shift, moving beyond traditional occupancy-driven pharmacology to embrace innovative strategies that offer unprecedented precision, potency, and the ability to target previously "undruggable" proteins. This guide provides an in-depth technical overview of four vanguard areas revolutionizing drug discovery: Targeted Protein Degradation (TPD), Antibody-Drug Conjugates (ADCs), Covalent Inhibitors, and the integration of Artificial Intelligence (AI) into the discovery pipeline. We will explore the core mechanisms, present key clinical data, detail essential experimental protocols, and visualize complex pathways and workflows to equip researchers with a comprehensive understanding of these transformative technologies.

Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs)

TPD represents a novel therapeutic modality that eliminates disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2]

Mechanism of Action

A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting them.[3] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, tagging it for degradation by the 26S proteasome.[4][5] The PROTAC molecule is then released to act catalytically, enabling a single molecule to induce the degradation of multiple target proteins.[2][3]

Quantitative Data: Clinical Performance of PROTAC Degraders

PROTACs have demonstrated significant promise in clinical trials, particularly in oncology. Vepdegestrant (ARV-471) targets the estrogen receptor (ER) for breast cancer, while Bavdegalutamide (ARV-110) targets the androgen receptor (AR) for prostate cancer.[6][7]

| Compound | Target | Indication | Trial Phase | Key Clinical Data | Citation(s) |

| Vepdegestrant (ARV-471) | Estrogen Receptor (ER) | ER+/HER2- Breast Cancer | Phase 2 (VERITAC) | Clinical Benefit Rate (CBR): 40% in heavily pretreated patients. ER Degradation: Up to 89% in paired tumor biopsies. | [7][8][9][10] |

| Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Phase 1/2 | PSA50 Response: 46% in patients with AR T878A/S or H875Y mutations. RECIST Responses: 2 confirmed partial responses in the same mutation group. | [2][6][11][12] |

Experimental Protocol: Solid-Phase Synthesis of a BRD4-Targeting PROTAC

This protocol outlines the solid-phase synthesis of a representative PROTAC targeting BRD4, using JQ1 as the POI ligand and pomalidomide as the E3 ligase ligand.[13][14]

-

Resin Preparation:

-

Swell Rink Amide resin (100 mg, 0.5 mmol/g) in N,N-dimethylformamide (DMF, 2 mL) in a solid-phase synthesis vessel for 30 minutes.

-

Drain the DMF and treat the resin with 20% piperidine in DMF (2 mL) for 20 minutes to remove the Fmoc protecting group.

-

Wash the resin sequentially with DMF (3 x 2 mL), dichloromethane (DCM, 3 x 2 mL), and DMF (3 x 2 mL).[13]

-

-

E3 Ligase Ligand Coupling:

-

In a separate vial, dissolve a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF.

-

Add the activated ligand solution to the deprotected resin and agitate the mixture at room temperature for 16 hours.

-

Wash the resin as described in step 1.[13]

-

-

Linker Coupling:

-

Swell the pomalidomide-functionalized resin in DMF.

-

In a separate vial, dissolve an Fmoc-protected amino-PEG-acid linker (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

-

Add the solution to the resin and shake at room temperature for 2 hours.

-

Wash the resin with DMF, DCM, and methanol (MeOH).

-

-

POI Ligand Coupling:

-

Deprotect the Fmoc group on the linker with 20% piperidine in DMF.

-

In a separate vial, dissolve a carboxylic acid derivative of JQ1 (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the solution to the resin and shake at room temperature for 16 hours.

-

Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.[4]

-

-

Cleavage and Purification:

-

Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

-

Purify the crude PROTAC using reverse-phase HPLC to yield the final product.

-

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[15] This approach allows for the direct delivery of chemotherapy to cancer cells, minimizing systemic toxicity.[16]

Mechanism of Action

The ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved by lysosomal proteases or changes in pH, releasing the cytotoxic payload. The payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule function.[16]

References

- 1. Artificial intelligence in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. nursingcenter.com [nursingcenter.com]

- 4. benchchem.com [benchchem.com]

- 5. ascopubs.org [ascopubs.org]

- 6. mdpi.com [mdpi.com]

- 7. arvinasmedical.com [arvinasmedical.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]

- 12. urotoday.com [urotoday.com]

- 13. benchchem.com [benchchem.com]

- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde, with CAS Number 118754-54-4, is a highly functionalized aromatic aldehyde.[1][2][3][4][5][6] Its unique structure, featuring a sterically hindered aldehyde group flanked by two chlorine atoms and an electron-withdrawing trifluoromethoxy group at the para position, makes it a valuable intermediate in the synthesis of complex organic molecules. The presence of the trifluoromethoxy group is of particular interest in medicinal chemistry and agrochemical research, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of the target molecules. While specific documented applications of this exact molecule are not widespread in publicly available literature, its structural motifs strongly suggest its utility as a key building block in the synthesis of novel pharmaceuticals and agrochemicals, particularly in the development of insecticides.

This document provides an overview of the potential applications of this compound, along with detailed, generalized experimental protocols for its synthesis and key transformations.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, characterization, and safety considerations.

| Property | Value | Reference |

| CAS Number | 118754-54-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₃Cl₂F₃O₂ | [1][4][5] |

| Molecular Weight | 259.01 g/mol | [4] |

| Purity | Typically ≥97% | [1][2] |

| Appearance | Not explicitly stated, likely a solid | |

| Storage Conditions | Room temperature or 2-8°C | [1][2] |

Application Notes

Intermediate in Agrochemical Synthesis

The substitution pattern of this compound is analogous to that of 2,6-dichloro-4-trifluoromethylaniline, a crucial intermediate in the synthesis of the broad-spectrum insecticide, Fipronil. The trifluoromethyl group in Fipronil is a key pharmacophore, and the trifluoromethoxy group in the title compound can be expected to impart similar, if not enhanced, insecticidal activity in analogous structures.

Potential Applications:

-

Synthesis of Phenylpyrazole Insecticides: The benzaldehyde can serve as a precursor to the corresponding phenylhydrazine, which is a key component for the construction of the pyrazole ring system found in Fipronil and related insecticides. The aldehyde functionality can be converted to a hydrazine through reductive amination followed by diazotization and reduction, or other established methods.

-

Development of Novel Pesticides: The unique combination of substituents on the aromatic ring can be exploited to develop new classes of insecticides, herbicides, or fungicides with potentially novel modes of action or improved resistance profiles.

Building Block in Pharmaceutical Drug Discovery

The trifluoromethoxy group is increasingly incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties. The 2,6-dichloro substitution pattern provides a rigid scaffold that can be used to orient other functional groups in a specific three-dimensional arrangement for optimal binding to biological targets.

Potential Therapeutic Areas:

-

Oncology: The development of kinase inhibitors and other anti-cancer agents.

-

Neuroscience: Synthesis of compounds targeting receptors and enzymes in the central nervous system.

-

Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.

The aldehyde group is a versatile functional handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce amine functionalities for further elaboration or to act as key pharmacophoric elements.

-

Wittig Reaction and Related Olefinations: For the construction of carbon-carbon double bonds, leading to a diverse range of molecular architectures.

-

Aldol and Knoevenagel Condensations: To form α,β-unsaturated systems, which are common motifs in bioactive molecules.

-

Synthesis of Heterocycles: The aldehyde can be a key starting material for the construction of various heterocyclic rings, such as pyridines, pyrimidines, and imidazoles.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and key reactions of this compound. These protocols are based on standard organic chemistry procedures and should be adapted and optimized for specific substrates and scales.

Protocol 1: Proposed Synthesis of this compound

This proposed synthesis is based on the trifluoromethoxylation of a corresponding hydroxybenzaldehyde precursor. The synthesis of trifluoromethoxylated arenes can be challenging, but several methods have been developed.

Reaction Scheme:

Proposed Synthetic Pathway

Step 1: Synthesis of 2,6-Dichloro-4-hydroxybenzaldehyde

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or chloroform, add sulfuryl chloride (SO₂Cl₂) (2.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford 2,6-dichloro-4-hydroxybenzaldehyde.

Step 2: Trifluoromethoxylation of 2,6-Dichloro-4-hydroxybenzaldehyde

The trifluoromethoxylation of phenols is a complex transformation. One potential method involves a copper-catalyzed reaction with a trifluoromethyl source.

-

To a reaction vessel charged with 2,6-dichloro-4-hydroxybenzaldehyde (1.0 eq), a copper catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), add a dry solvent such as DMF or NMP under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a trifluoromethylating agent such as trifluoromethyliodide (CF₃I) or a Togni reagent.

-

Heat the reaction mixture to 80-120 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.

Protocol 2: Wittig Olefination

The Wittig reaction is a reliable method for converting aldehydes into alkenes.[7][8][9][10] The electron-withdrawing nature of the substituents on this compound may influence the stereoselectivity of the reaction.

Reaction Scheme:

Wittig Reaction Workflow

-

Preparation of the Wittig Reagent (Phosphonium Ylide):

-

To a solution of triphenylphosphine (1.1 eq) in dry toluene, add the appropriate alkyl halide (e.g., methyl bromoacetate) (1.0 eq).

-

Heat the mixture to reflux for 24 hours to form the phosphonium salt.

-

Cool the reaction mixture and collect the precipitated phosphonium salt by filtration.

-

Suspend the phosphonium salt in dry THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic color of the ylide appears.

-

-

Wittig Reaction:

-

In a separate flask, dissolve this compound (1.0 eq) in dry THF under an inert atmosphere.

-

Cool the aldehyde solution to 0 °C and slowly add the freshly prepared phosphonium ylide solution via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired alkene.

-

Quantitative Data for a Representative Wittig Reaction (Hypothetical):

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | Methyl(triphenylphosphoranylidene)acetate | Methyl 3-(2,6-dichloro-4-(trifluoromethoxy)phenyl)acrylate | 85-95% |

Protocol 3: Reductive Amination

Reductive amination is a versatile method to form C-N bonds by reacting an aldehyde with an amine in the presence of a reducing agent.[11][12][13][14][15]

Reaction Scheme:

Reductive Amination Workflow

-

To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol), add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired amine.

Quantitative Data for a Representative Reductive Amination (Hypothetical):

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | Benzylamine | N-((2,6-dichloro-4-(trifluoromethoxy)phenyl)methyl)benzenamine | 80-90% |

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising building block for the synthesis of novel compounds in the agrochemical and pharmaceutical industries. Its unique electronic and steric properties offer opportunities for the development of new bioactive molecules. The protocols provided herein offer a starting point for the utilization of this versatile reagent in organic synthesis. Further research into the specific applications of this compound is warranted and is expected to unveil its full potential in various fields of chemical science.

References